molecular formula C14H13N3O2 B11587619 N'-{[(3-methylphenyl)carbonyl]oxy}pyridine-2-carboximidamide

N'-{[(3-methylphenyl)carbonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11587619
M. Wt: 255.27 g/mol
InChI Key: UMOXZQXHVDBEIL-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE typically involves the condensation reaction between 2-aminopyridine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE can be achieved through a continuous flow process. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. The continuous flow process involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously collected .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties in various organic transformations .

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs .

Medicine

In medicinal chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE is explored for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA, inhibiting replication and transcription processes. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the 3-methyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-methylbenzoate

InChI

InChI=1S/C14H13N3O2/c1-10-5-4-6-11(9-10)14(18)19-17-13(15)12-7-2-3-8-16-12/h2-9H,1H3,(H2,15,17)

InChI Key

UMOXZQXHVDBEIL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=CC=N2)N

solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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